N5-propylpyridine-2,5-diamine
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Overview
Description
N5-propylpyridine-2,5-diamine is a chemical compound with the molecular formula C8H13N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two amino groups at positions 2 and 5 on the pyridine ring, with a propyl group attached to the nitrogen at position 5. It has a molecular weight of 151.21 g/mol and a predicted density of 1.100±0.06 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-propylpyridine-2,5-diamine typically involves the nitration of pyridine derivatives followed by reduction. One common method is the nitration of pyridine with nitric acid in the presence of trifluoroacetic anhydride, which yields nitropyridine derivatives. These nitropyridine derivatives can then be reduced to the corresponding diamines using reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N5-propylpyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted pyridine compounds. These products can have different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
N5-propylpyridine-2,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N5-propylpyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N5,N5-dimethylpyridine-2,5-diamine: This compound has two methyl groups attached to the nitrogen at position 5 instead of a propyl group.
2,5-diaminopyridine: This compound lacks the propyl group and has only the amino groups at positions 2 and 5.
Uniqueness
N5-propylpyridine-2,5-diamine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
CAS No. |
1018305-33-3 |
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Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-N-propylpyridine-2,5-diamine |
InChI |
InChI=1S/C8H13N3/c1-2-5-10-7-3-4-8(9)11-6-7/h3-4,6,10H,2,5H2,1H3,(H2,9,11) |
InChI Key |
OHTLPJBHHDJKFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN=C(C=C1)N |
Purity |
95 |
Origin of Product |
United States |
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